
Iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is a porphyrin-based compound containing iron. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The incorporation of iron into the porphyrin ring enhances its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron typically involves the reaction of 5,10,15,20-Tetra (4-pyridyl) porphyrin with an iron salt, such as iron(III) chloride. The reaction is usually carried out in an organic solvent like chloroform or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetra (4-pyridyl) porphyrin iron undergoes various chemical reactions, including:
Oxidation: The iron center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The iron center can also be reduced to lower oxidation states.
Substitution: The pyridyl groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of iron(IV) or iron(V) species, while reduction reactions can produce iron(II) species .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetra (4-pyridyl) porphyrin iron has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetra (4-pyridyl) porphyrin iron involves its ability to coordinate with various substrates through its iron center. The iron center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 5,10,15,20-Tetra (4-methylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-phenylpyridyl) porphyrin iron
- 5,10,15,20-Tetra (4-carboxypyridyl) porphyrin iron
Uniqueness
5,10,15,20-Tetra (4-pyridyl) porphyrin iron is unique due to its specific pyridyl substituents, which enhance its solubility in organic solvents and its ability to participate in various chemical reactions. The presence of iron also imparts unique redox properties, making it suitable for applications in catalysis and photodynamic therapy .
Propiedades
Fórmula molecular |
C40H24FeN8 |
|---|---|
Peso molecular |
672.5 g/mol |
Nombre IUPAC |
iron(2+);5,10,15,20-tetrapyridin-4-ylporphyrin-22,24-diide |
InChI |
InChI=1S/C40H24N8.Fe/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
Clave InChI |
DUVWLFDRXHMGJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=CC=NC=C6)C7=CC=NC=C7)C8=CC=NC=C8)C=C3)C9=CC=NC=C9.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


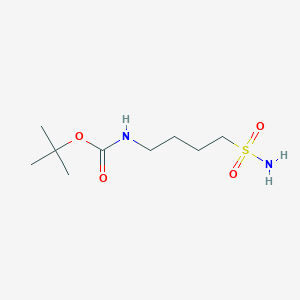
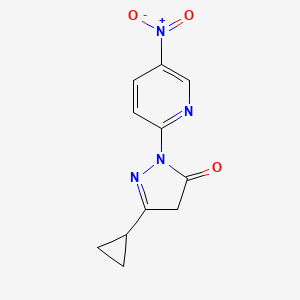
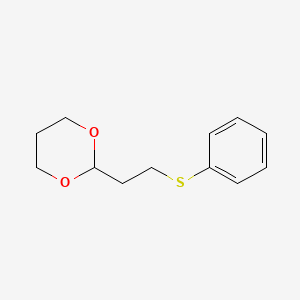
![2-[4-(Difluoromethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13653855.png)
![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-[3,5-bis(trifluoromethyl)phenyl]maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13653859.png)
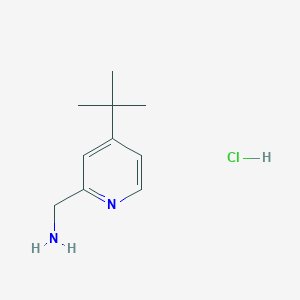

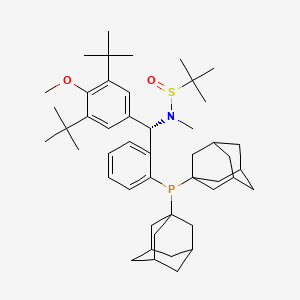

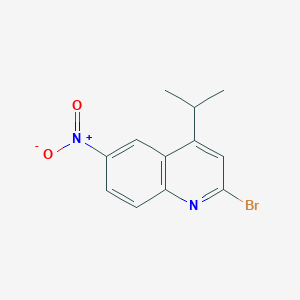
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethanone](/img/structure/B13653902.png)
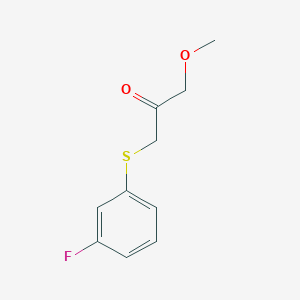
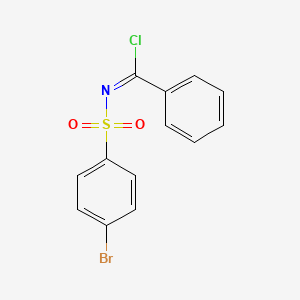
![(3S)-5-(benzyloxy)-3-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid](/img/structure/B13653915.png)
